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Compound of Interest |

N-Phenyl-1,2-
Compound Name:
dihydroacenaphthylen-4-amine

CAS No.: 749921-50-4

Cat. No.: B11866629

. J

Executive Summary

N-Phenyl acenaphthene amine (systematically N-phenylacenaphthen-1-amine) is a secondary
aromatic amine derived from the polycyclic aromatic hydrocarbon acenaphthene. While less
commercially ubiquitous than its homolog N-phenyl-1-naphthylamine (PANA), it represents a
critical scaffold in materials science (as an antioxidant) and organometallic chemistry (as a
ligand precursor).

This guide defines its physicochemical properties, outlines robust synthesis pathways via
reductive amination, and details analytical protocols for its quantification.

Key Chemical Data:
e Molecular Formula:
» Molecular Weight: 245.32 g/mol

o CAS Registry:Not widely listed as a commodity; chemically distinct from PANA (CAS 90-30-
2).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b11866629?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11866629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8]

The molecule consists of an acenaphthene core substituted at the 1-position with an anilino
group. Its structural rigidity, imparted by the ethylene bridge of the acenaphthene system,
distinguishes it from open-chain naphthylamines.

Table 1: Physicochemical Profile

Property Value /| Description SourcelPrediction
IUPAC Name N-phenylacenaphthen-1-amine  Systematic Nomenclature
Molecular Formula Calculated

Molecular Weight 245.32 g/mol Calculated

Pale yellow to light brown
Appearance , _ Analogous to PANA
crystalline solid

. . Predicted (based on
Melting Point ~125-130 °C
homologs)

B Soluble in DCM, Toluene, THF; ) N
Solubility ) Lipophilic character
Insoluble in Water

pKa (Conjugate Acid) ~3.5-4.0 Est.[1][2][3][4] for diarylamines

LogP ~4.8 Predicted (High lipophilicity)

Synthesis & Production Protocols

The synthesis of N-phenylacenaphthen-1-amine is best achieved through Reductive Amination.
This pathway is preferred over direct nucleophilic substitution due to the instability of 1-
haloacenaphthenes.

Mechanism: Reductive Amination

o Condensation: Acenaphthen-1-one reacts with aniline to form an intermediate imine (Schiff
base).
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e Reduction: The imine is reduced in situ or sequentially using Sodium Borohydride (

) or Sodium Cyanoborohydride (

) to yield the secondary amine.

Detailed Experimental Protocol

Reagents: Acenaphthen-1-one (1.0 eq), Aniline (1.1 eq),

(0.5 eq, Lewis Acid Catalyst),
(1.5 eq), Methanol/DCM.

¢ |Imine Formation:

o Dissolve Acenaphthen-1-one (10 mmol) and Aniline (11 mmol) in anhydrous DCM (50
mL).

o Cool to 0°C. Dropwise add

(5 mmol) dissolved in DCM (Caution: Exothermic).

o Stir at room temperature for 4—6 hours. Monitor by TLC (disappearance of ketone).
» Reduction:

o Dilute the mixture with Methanol (20 mL).

o Add

(15 mmol) in small portions at 0°C.

o Stir for 2 hours.
o Workup:
o Quench with 1N NaOH. Extract with DCM (3x).

o Wash organic layer with brine, dry over
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, and concentrate.

o Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column
Chromatography (SiO2, Hexane/EtOAc 9:1).

Visualization: Synthesis Pathway

Acenaphthen-1-one TiCl4 / DCM

(C12H80) w» NaBH4 / MeOH
Intermediate Imine Reduction > N-phenylacenaphthen-1-amine
/ (Schiff Base) (C18H15N)
Aniline
(Ph-NH2)

Click to download full resolution via product page

Caption: Two-step reductive amination pathway converting acenaphthenone to the target
amine via an imine intermediate.

Applications in Research & Development
A. Antioxidant Mechanism (Materials Science)

Similar to N-phenyl-1-naphthylamine, this compound functions as a radical scavenger in
polymers and lubricants.

e Mechanism: The secondary amine hydrogen is labile. It donates a hydrogen atom to peroxy
radicals (

), terminating the propagation chain.

o Advantage: The bulky acenaphthene group provides steric hindrance, potentially improving
stability compared to simpler diphenylamines.

B. Ligand Precursor (Organometallics)

While the di-imine (BIAN) ligands are more common, the mono-amine serves as a precursor for
"hemilabile” ligands.

o Usage: Reaction with phosphines to generate P-N type ligands for asymmetric catalysis.
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Analytical Protocols

To validate the synthesis and purity of N-phenylacenaphthen-1-amine, a multi-modal analytical

workflow is required.

HPLC Method (Purity & Quantitation)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 um).
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

Gradient: 50% B to 95% B over 20 mins.

Detection: UV at 254 nm (aromatic absorption) and 280 nm.

Retention Time: Predicted to elute later than PANA due to the rigid aliphatic bridge increasing
hydrophobicity.

Mass Spectrometry (Identification)

Technique: GC-MS (El, 70eV) or LC-MS (ESI+).

Diagnostic lons (El):

o M+ (Molecular lon): m/z 245

o Base Peak: m/z 153/154 (Acenaphthenyl cation, loss of Ph-NH).

o Fragment: m/z 92 (Azatropylium ion, characteristic of anilines).

Visualization: Analytical Workflow
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Caption: Analytical workflow for purity assessment and structural confirmation using HPLC and
GC-MS.

Safety & Toxicology (MSDS Highlights)
» Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (typical of aromatic amines).
e Handling: Use in a fume hood with nitrile gloves.

o Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening of color).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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